5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique structure that combines a benzo[d]oxazole core with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyran ring through a series of condensation and cyclization reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the benzo[d]oxazole core: This can be achieved through the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions.
Introduction of the pyran ring: The pyran ring can be introduced via a condensation reaction with an appropriate aldehyde, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the pyran ring can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylbenzo[d]oxazole: Similar core structure but lacks the pyran ring.
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid: Contains the pyran ring but lacks the benzo[d]oxazole core.
Uniqueness
5-Chloro-3-((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of the benzo[d]oxazole core and the pyran ring, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
5-chloro-3-[(5-methoxy-4-oxopyran-2-yl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-19-13-7-20-9(5-11(13)17)6-16-10-4-8(15)2-3-12(10)21-14(16)18/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMYFPGFVADBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.